molecular formula C10H14O B065420 Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) CAS No. 187995-55-7

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)

Cat. No. B065420
M. Wt: 150.22 g/mol
InChI Key: XJBFGMVGBGNZNM-BBBLOLIVSA-N
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Description

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) is still under investigation. However, it is believed that the compound interacts with various cellular pathways, including the NF-κB pathway and the MAPK pathway, to exert its anti-inflammatory and anti-tumor effects. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the proliferation of cancer cells, and modulate the activity of neurotransmitters in the brain. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the main advantages of bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) is its versatility in the laboratory. It can be easily synthesized and modified to create analogs with different properties. However, one limitation of the compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI). One potential area of research is the development of analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of the compound could lead to the development of more targeted therapies for inflammatory and neurological disorders. Finally, the anti-tumor properties of the compound could be further explored for potential use in cancer therapy.
Conclusion
In conclusion, bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) is a promising compound with a range of potential applications in various fields of science. Its unique properties and low toxicity profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) involves the reaction of 2-methoxy-3-methylcyclohex-2-en-1-one with methylene chloride in the presence of a strong acid catalyst. The reaction yields the endo-isomer of the compound, which has been found to be more stable and reactive than the exo-isomer.

Scientific Research Applications

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI) has been extensively studied for its potential applications in various fields of science. It has been found to exhibit strong anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been shown to have a significant impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

CAS RN

187995-55-7

Product Name

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S,2R,5S)-2-methoxy-3-methylidenebicyclo[3.2.1]oct-6-ene

InChI

InChI=1S/C10H14O/c1-7-5-8-3-4-9(6-8)10(7)11-2/h3-4,8-10H,1,5-6H2,2H3/t8-,9-,10+/m1/s1

InChI Key

XJBFGMVGBGNZNM-BBBLOLIVSA-N

Isomeric SMILES

CO[C@@H]1[C@H]2C[C@@H](CC1=C)C=C2

SMILES

COC1C2CC(CC1=C)C=C2

Canonical SMILES

COC1C2CC(CC1=C)C=C2

synonyms

Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo- (9CI)

Origin of Product

United States

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